molecular formula C18H18N2O3 B10934144 (2E)-3-(3-nitrophenyl)-N-[2-(propan-2-yl)phenyl]prop-2-enamide

(2E)-3-(3-nitrophenyl)-N-[2-(propan-2-yl)phenyl]prop-2-enamide

Cat. No.: B10934144
M. Wt: 310.3 g/mol
InChI Key: YYSMEMBZFDSREP-ZHACJKMWSA-N
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Description

(E)-N~1~-(2-ISOPROPYLPHENYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of an isopropyl group attached to a phenyl ring and a nitrophenyl group attached to a propenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N~1~-(2-ISOPROPYLPHENYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE typically involves the reaction of 2-isopropylphenylamine with 3-nitrobenzaldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a reduction reaction to yield the desired amide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N~1~-(2-ISOPROPYLPHENYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Amine derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogen-substituted derivatives.

Scientific Research Applications

(E)-N~1~-(2-ISOPROPYLPHENYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N~1~-(2-ISOPROPYLPHENYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    (E)-N~1~-(2-METHYLPHENYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE: Similar structure but with a methyl group instead of an isopropyl group.

    (E)-N~1~-(2-ETHYLPHENYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

(E)-N~1~-(2-ISOPROPYLPHENYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The combination of the isopropyl and nitrophenyl groups may confer distinct properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

(E)-3-(3-nitrophenyl)-N-(2-propan-2-ylphenyl)prop-2-enamide

InChI

InChI=1S/C18H18N2O3/c1-13(2)16-8-3-4-9-17(16)19-18(21)11-10-14-6-5-7-15(12-14)20(22)23/h3-13H,1-2H3,(H,19,21)/b11-10+

InChI Key

YYSMEMBZFDSREP-ZHACJKMWSA-N

Isomeric SMILES

CC(C)C1=CC=CC=C1NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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